molecular formula C19H23ClN2O2 B2859552 1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide CAS No. 1396884-89-1

1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide

Cat. No.: B2859552
CAS No.: 1396884-89-1
M. Wt: 346.86
InChI Key: DDPMHGCSHIHWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxyethyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the chlorophenyl derivative, followed by the introduction of the hydroxyethyl group and the cyclopentanecarboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(2-hydroxyethyl)cyclopentanecarboxamide: This compound lacks the pyrrole group, which may affect its biological activity and chemical reactivity.

    1-(4-chlorophenyl)-N-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)cyclopentanecarboxamide: The absence of the methyl group on the pyrrole ring may influence its binding affinity and specificity for molecular targets.

    1-(4-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide: The substitution of the cyclopentane ring with a cyclohexane ring may alter the compound’s steric properties and overall stability.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-22-12-4-5-16(22)17(23)13-21-18(24)19(10-2-3-11-19)14-6-8-15(20)9-7-14/h4-9,12,17,23H,2-3,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPMHGCSHIHWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.